molecular formula C26H32N4O6 B14962956 Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B14962956
M. Wt: 496.6 g/mol
InChI Key: MODXVILWUBGVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the phenyl groups and the pyrimidine ring. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate include other piperazine derivatives and pyrimidine-based compounds. Examples include:

  • 1-(2-Methoxyphenyl)piperazine
  • 2,4-Dimethoxyphenylpiperazine
  • Pyrimidinecarboxylate derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness may confer specific pharmacological properties or reactivity patterns that are not observed in other similar compounds.

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H32N4O6/c1-5-36-25(32)22-23(18-11-10-17(33-2)16-21(18)35-4)27-26(28-24(22)31)30-14-12-29(13-15-30)19-8-6-7-9-20(19)34-3/h6-11,16,22-23H,5,12-15H2,1-4H3,(H,27,28,31)

InChI Key

MODXVILWUBGVSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.